Technical Profile: 6-(4-Fluorophenyl)picolinic Acid (CAS 863704-60-3)
Technical Profile: 6-(4-Fluorophenyl)picolinic Acid (CAS 863704-60-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry and agrochemical research, serving as versatile scaffolds for the development of a wide range of biologically active molecules.[1] While specific in-depth biological data for 6-(4-Fluorophenyl)picolinic acid is not extensively available in public literature, this document provides a comprehensive summary of its chemical properties, synthesis, and potential applications based on the activities of structurally related compounds. This profile is intended to serve as a foundational resource for researchers interested in exploring the potential of this molecule.
Chemical and Physical Properties
The fundamental physicochemical properties of 6-(4-Fluorophenyl)picolinic acid are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source(s) |
| CAS Number | 863704-60-3 | [2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.20 g/mol | [2] |
| IUPAC Name | 6-(4-fluorophenyl)pyridine-2-carboxylic acid | - |
| Synonyms | 2-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-; 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid | [2] |
| Appearance | White to off-white solid | General chemical catalogs |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and methanol. | [3] |
Synthesis
The synthesis of 6-(4-Fluorophenyl)picolinic acid can be achieved through various synthetic routes common for biaryl compounds. A general and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a pyridine-based boronic acid or ester with an aryl halide.
A plausible synthetic workflow is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling (General)
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Reaction Setup: To a solution of a 6-halopicolinic acid ester (1 equivalent) and 4-fluorophenylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) and a base (e.g., sodium carbonate or potassium carbonate, 2-3 equivalents) are added.
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Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled ester intermediate.
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Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, 6-(4-Fluorophenyl)picolinic acid. The solid is collected by filtration, washed with water, and dried.
Spectroscopic Data
While specific spectra for 6-(4-Fluorophenyl)picolinic acid are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.[4][5][6]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically 3 protons) would appear in the downfield region (δ 7.5-8.5 ppm).- Aromatic protons on the 4-fluorophenyl ring (typically 4 protons) would also be in the aromatic region, likely showing coupling to the fluorine atom.- The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons would appear in the range of δ 120-160 ppm.- The carbon of the carboxylic acid group (C=O) would be significantly downfield (δ 165-185 ppm).- The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. |
| Mass Spectrometry | - The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight (217.20).- Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 199) and COOH (m/z 172). |
Potential Applications and Areas for Research
Although direct biological studies on 6-(4-Fluorophenyl)picolinic acid are scarce, the picolinic acid scaffold is a key component in several classes of bioactive molecules. This suggests potential avenues for investigation for the title compound.
Agrochemicals: Herbicidal Activity
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[7][8][9] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The mechanism of action involves binding to auxin receptors, such as the F-box protein TIR1/AFB family.[9]
Given that other 6-aryl-picolinic acids exhibit potent herbicidal activity, 6-(4-Fluorophenyl)picolinic acid represents a valuable candidate for screening in herbicidal assays.[8]
Drug Discovery and Development
The picolinic acid scaffold is present in numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.[10][11]
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Aurora Kinase Inhibition: Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. Several small molecule inhibitors targeting Aurora kinases feature scaffolds that could be conceptually related to picolinic acid derivatives.[12][13][14]
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c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in tumorigenesis and metastasis, making it an attractive target for cancer therapy. Picolinamide and related structures have been explored as scaffolds for c-Met inhibitors.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 863704-60-3 | 6-(4-Fluorophenyl)picolinic acid - Synblock [synblock.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. {Supplementary Data} [rsc.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. mdpi.com [mdpi.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a selective c-MET inhibitor with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-conferences.org [bio-conferences.org]

